molecular formula C9H9IN2O B11843446 3-Iodo-7-methoxy-1-methyl-1H-indazole

3-Iodo-7-methoxy-1-methyl-1H-indazole

Cat. No.: B11843446
M. Wt: 288.08 g/mol
InChI Key: VNUGIXFXNZMVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxy-1-methyl-1H-indazole typically involves the iodination of 7-methoxy-1-methyl-1H-indazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically done through recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-amino-7-methoxy-1-methyl-1H-indazole.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Deiodinated compounds.

Scientific Research Applications

3-Iodo-7-methoxy-1-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-7-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    3-Iodo-1H-indazole: Lacks the methoxy and methyl groups, making it less lipophilic.

    7-Methoxy-1-methyl-1H-indazole: Lacks the iodine atom, reducing its reactivity.

    3-Iodo-7-nitro-1H-indazole: Contains a nitro group instead of a methoxy group, altering its electronic properties.

Uniqueness: 3-Iodo-7-methoxy-1-methyl-1H-indazole is unique due to the combination of iodine, methoxy, and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

3-iodo-7-methoxy-1-methylindazole

InChI

InChI=1S/C9H9IN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3

InChI Key

VNUGIXFXNZMVCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.